molecular formula C20H17ClFN3O2S B2994036 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251598-05-6

2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2994036
CAS No.: 1251598-05-6
M. Wt: 417.88
InChI Key: GMHCKMIJGPMMQR-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction. The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
  • 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
  • 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-19(20(27)23-11-13-5-7-15(22)8-6-13)28-18(24-12)10-17(26)25-16-4-2-3-14(21)9-16/h2-9H,10-11H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCKMIJGPMMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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